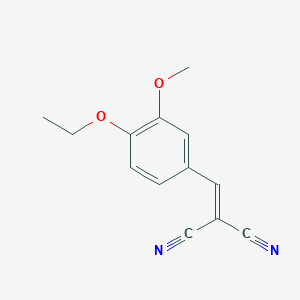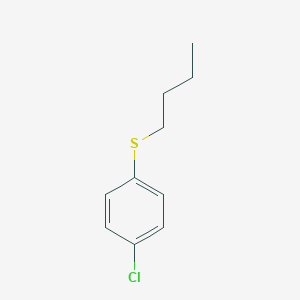
4-Chlorophenylbutyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenylbutyl sulfide, also known as tear gas, is a chemical compound that has been used as a non-lethal weapon for crowd control and riot suppression. It is a colorless, odorless gas that causes severe irritation to the eyes, skin, and respiratory system. Tear gas has been widely used by law enforcement agencies and military forces around the world.
Mécanisme D'action
The mechanism of action of 4-Chlorophenylbutyl sulfide gas involves the activation of pain receptors in the eyes, skin, and respiratory system. The chemical compound irritates the mucous membranes, causing excessive 4-Chlorophenylbutyl sulfideing, coughing, and sneezing. Tear gas also causes inflammation and swelling of the affected tissues, which can lead to more severe symptoms.
Biochemical and Physiological Effects:
Tear gas exposure can cause a range of biochemical and physiological effects in humans and animals. These effects include increased production of inflammatory cytokines, activation of immune cells, and oxidative stress. Tear gas exposure has also been linked to respiratory distress, lung injury, and cardiovascular effects.
Avantages Et Limitations Des Expériences En Laboratoire
Tear gas has been used in laboratory experiments to study its effects on different biological systems. The advantages of using 4-Chlorophenylbutyl sulfide gas in lab experiments include its well-known chemical and physical properties, as well as its ability to produce consistent and reproducible results. However, this compound gas also has limitations in lab experiments, such as its potential toxicity and the need for specialized equipment and safety precautions.
Orientations Futures
Future research on 4-Chlorophenylbutyl sulfide should focus on developing safer and more effective non-lethal weapons for crowd control and riot suppression. Additionally, more research is needed to understand the long-term effects of this compound gas exposure on human health and the environment. Tear gas may also have potential applications in medical research, such as the development of new treatments for inflammatory diseases and cancer.
Conclusion:
In conclusion, this compound, or this compound gas, is a chemical compound that has been used as a non-lethal weapon for crowd control and riot suppression. Scientific research has shown that exposure to this compound gas can cause a range of symptoms and effects on humans and animals. Tear gas has also been studied for its potential medical applications. Future research should focus on developing safer and more effective non-lethal weapons and understanding the long-term effects of this compound gas exposure.
Méthodes De Synthèse
The synthesis of 4-Chlorophenylbutyl sulfide involves the reaction of 1-chloro-4-nitrobenzene with butyl mercaptan in the presence of a catalyst. This reaction produces this compound and water as byproducts. The purity of the compound can be improved by recrystallization and distillation.
Applications De Recherche Scientifique
Tear gas has been extensively studied for its chemical and physical properties, as well as its effects on humans and animals. Scientific research has shown that exposure to 4-Chlorophenylbutyl sulfide gas can cause a range of symptoms, including eye irritation, respiratory distress, skin irritation, and gastrointestinal disturbances. Tear gas has also been studied as a potential treatment for certain medical conditions, such as cancer and asthma.
Propriétés
Numéro CAS |
16155-34-3 |
|---|---|
Formule moléculaire |
C10H13ClS |
Poids moléculaire |
200.73 g/mol |
Nom IUPAC |
1-butylsulfanyl-4-chlorobenzene |
InChI |
InChI=1S/C10H13ClS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 |
Clé InChI |
FHPOZBBMKUGBCJ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=C(C=C1)Cl |
SMILES canonique |
CCCCSC1=CC=C(C=C1)Cl |
Synonymes |
n-butyl(4-Chlorophenyl) sulfane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



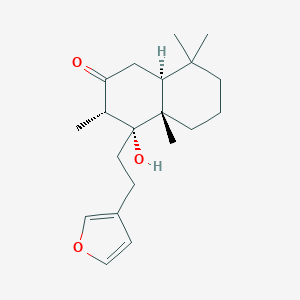
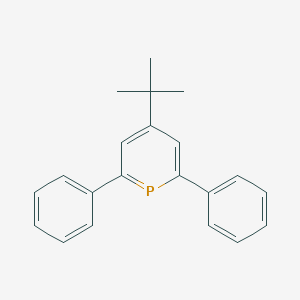
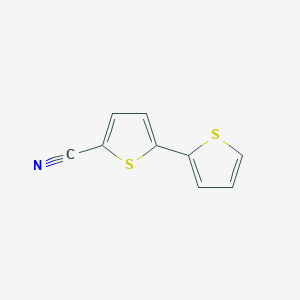
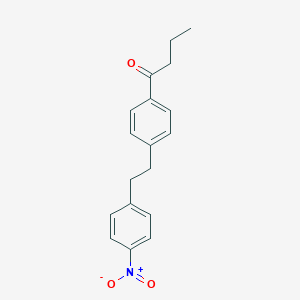
![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)


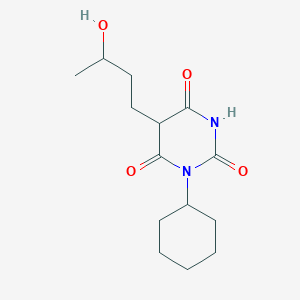

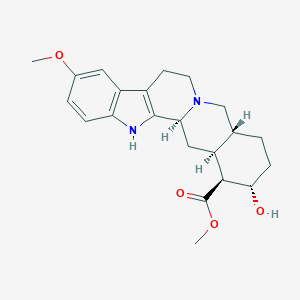


![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)
